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Compound of Interest

Compound Name:
2-Bromo-N-[4-(2-

phenoxyethoxy)phenyl]acetamide

CAS No.: 1138445-92-7

Cat. No.: B1389857 Get Quote

Abstract
This document provides a comprehensive, two-part guide for the synthesis of 2-Bromo-N-[4-
(2-phenoxyethoxy)phenyl]acetamide, a valuable intermediate in organic synthesis and

medicinal chemistry. The protocol is designed for research and drug development

professionals, emphasizing not only the procedural steps but also the underlying chemical

principles, safety considerations, and troubleshooting strategies. The synthesis involves an

initial Williamson ether synthesis to prepare the key intermediate, 4-(2-phenoxyethoxy)aniline,

followed by its acylation with bromoacetyl bromide. This guide includes detailed, step-by-step

protocols, characterization guidelines, and a visual workflow to ensure reliable and

reproducible results.

Introduction
N-phenylacetamide derivatives are a significant class of compounds in pharmacology,

exhibiting a wide range of biological activities.[1][2] The title compound, 2-Bromo-N-[4-(2-
phenoxyethoxy)phenyl]acetamide, incorporates a reactive bromoacetyl moiety, making it an

excellent precursor for synthesizing more complex molecules through nucleophilic substitution

reactions.[3] Its phenoxyethoxy side chain can influence pharmacokinetic properties, rendering

it an attractive scaffold for drug discovery programs. This protocol details a robust and scalable

synthetic route, beginning with commercially available starting materials.
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Overall Reaction Scheme
The synthesis is performed in two primary stages:

Part I: Williamson Ether Synthesis of 4-(2-phenoxyethoxy)aniline from 4-aminophenol and

(2-bromoethoxy)benzene.

Part II: Acylation of 4-(2-phenoxyethoxy)aniline with bromoacetyl bromide to yield the final

product.

Caption: Overall two-stage synthetic pathway.

Part I: Synthesis of 4-(2-phenoxyethoxy)aniline
Principle and Rationale
This step employs the Williamson ether synthesis, a classic and reliable method for forming

ethers. Here, the phenoxide ion of 4-aminophenol acts as a nucleophile, attacking the

electrophilic carbon of (2-bromoethoxy)benzene. Potassium carbonate (K₂CO₃) serves as a

mild base to deprotonate the hydroxyl group of 4-aminophenol, generating the required

nucleophilic phenoxide in situ. Dimethylformamide (DMF) is an ideal polar aprotic solvent for

this Sₙ2 reaction as it effectively solvates the potassium cation without interfering with the

nucleophile.
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Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.

4-Aminophenol 109.13 5.46 g 50.0 1.0

(2-

Bromoethoxy)be

nzene

201.06 11.06 g 55.0 1.1

Potassium

Carbonate

(K₂CO₃)

138.21 10.37 g 75.0 1.5

Dimethylformami

de (DMF)
- 100 mL - -

Ethyl Acetate

(EtOAc)
- ~300 mL - -

Deionized Water - ~500 mL - -

Brine (Saturated

NaCl)
- ~100 mL - -

Anhydrous

Sodium Sulfate

(Na₂SO₄)

- As needed - -

Experimental Protocol
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser

under a nitrogen atmosphere. Ensure all glassware is oven-dried.

Reagent Addition: To the flask, add 4-aminophenol (5.46 g), potassium carbonate (10.37 g),

and DMF (100 mL).

Heating and Nucleophile Formation: Begin stirring and heat the mixture to 80 °C. Maintain

this temperature for 30 minutes to ensure complete deprotonation of the phenol.

Addition of Electrophile: Add (2-bromoethoxy)benzene (11.06 g) to the mixture.
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Reaction: Increase the temperature to 100 °C and allow the reaction to proceed for 8-12

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using

a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-aminophenol spot

indicates completion.

Cooling and Quenching: After completion, cool the reaction mixture to room temperature.

Pour the mixture into 300 mL of cold deionized water, which will precipitate the crude

product.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

100 mL portions of ethyl acetate.

Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water

and 100 mL of brine to remove residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from an

ethanol/water mixture to yield 4-(2-phenoxyethoxy)aniline as a pure solid.[4][5]

Part II: Synthesis of 2-Bromo-N-[4-(2-
phenoxyethoxy)phenyl]acetamide
Principle and Rationale
This stage involves the acylation of the primary amine synthesized in Part I. It is a nucleophilic

acyl substitution where the lone pair of electrons on the nitrogen atom of 4-(2-

phenoxyethoxy)aniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.[6][7]

The reaction is performed at a low temperature (0 °C) to control its exothermic nature and

minimize potential side reactions. A non-nucleophilic base, such as pyridine or triethylamine, is

crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction,

driving the equilibrium towards product formation. Dichloromethane (DCM) is used as an inert

solvent.
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Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.

4-(2-

phenoxyethoxy)a

niline

229.28 4.59 g 20.0 1.0

Bromoacetyl

Bromide
201.86 4.44 g 22.0 1.1

Pyridine 79.10 1.74 g 22.0 1.1

Dichloromethane

(DCM,

anhydrous)

- 100 mL - -

1M Hydrochloric

Acid (HCl)
- ~50 mL - -

Saturated

Sodium

Bicarbonate

(NaHCO₃)

- ~50 mL - -

Brine (Saturated

NaCl)
- ~50 mL - -

Anhydrous

Magnesium

Sulfate (MgSO₄)

- As needed - -

Experimental Protocol
Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a

dropping funnel under a nitrogen atmosphere, dissolve 4-(2-phenoxyethoxy)aniline (4.59 g)

and pyridine (1.74 g) in 100 mL of anhydrous dichloromethane.

Cooling: Cool the solution to 0 °C using an ice-water bath.

Acylating Agent Preparation: In a separate, dry beaker, dissolve bromoacetyl bromide (4.44

g) in 20 mL of anhydrous DCM and load this solution into the dropping funnel.
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Slow Addition: Add the bromoacetyl bromide solution dropwise to the stirred aniline solution

over 30 minutes. It is critical to maintain the internal temperature at or below 5 °C during the

addition.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Let it stir for 4-6 hours. Monitor the reaction by TLC until the starting

aniline is consumed.[8]

Work-up: Transfer the reaction mixture to a separatory funnel.

Washing: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess

pyridine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL

of brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and remove the DCM under reduced pressure.

Purification: The crude product is typically obtained as a solid. It can be purified by

recrystallization from ethanol to yield the final product, 2-Bromo-N-[4-(2-
phenoxyethoxy)phenyl]acetamide, as a crystalline solid.[8][9]

Characterization
The identity and purity of the final product should be confirmed using standard analytical

techniques:

¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons of the

ethoxy bridge, the methylene protons adjacent to the bromine, and the amide N-H proton.

¹³C NMR: Expect signals corresponding to the aromatic carbons, the ether and amide

carbonyl carbons, and the aliphatic carbons of the side chain.

Mass Spectrometry (MS): The ESI-MS spectrum should show a molecular ion peak [M+H]⁺

corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br

and ⁸¹Br in ~1:1 ratio) should be observable.[1]
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Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch

(around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-O ether stretches.

Safety Precautions
Bromoacetyl bromide is highly corrosive, toxic, and a lachrymator. Handle it exclusively in a

well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including

safety goggles, a face shield, and chemically resistant gloves.[10]

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed

through the skin.

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize

exposure by handling it in a fume hood.

4-Aminophenol is harmful if swallowed and can cause skin irritation.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any

experimental work.[5][11][12][13]
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Problem Possible Cause Recommended Solution

Low Yield (Part I)
Incomplete deprotonation of 4-

aminophenol.

Ensure K₂CO₃ is finely

powdered and dry. Increase

reaction time or temperature

slightly.

Inactive (2-

bromoethoxy)benzene.

Use a fresh bottle of the

reagent. Check its purity

before use.

Low Yield (Part II) Incomplete reaction.

Monitor closely with TLC to

ensure the starting aniline is

fully consumed. Check the

purity of the aniline

intermediate.[8]

Moisture in the reaction.

Use anhydrous solvents and

oven-dried glassware. Perform

the reaction under an inert

atmosphere (N₂ or Ar).[6]

Formation of Impurities Di-acylation of the amine.

This is unlikely for anilines but

can be prevented by slow,

controlled addition of the

bromoacetyl bromide at low

temperatures.

Hydrolysis of bromoacetyl

bromide.

Ensure all reagents and

solvents are anhydrous.

Product is an oil or difficult to

crystallize
Residual solvent or impurities.

Attempt purification via silica

gel column chromatography.

Try different solvent systems

for recrystallization (e.g., ethyl

acetate/hexanes).[6]
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Preparation

Part I: Intermediate Synthesis

Part II: Final Product Synthesis

Analysis & Storage

Dry Glassware & Setup
(N₂ Atmosphere)

Charge Flask:
4-Aminophenol, K₂CO₃, DMF

Dissolve Intermediate & Pyridine
in Anhydrous DCM

Heat to 80°C (30 min)

Add (2-Bromoethoxy)benzene

React at 100°C (8-12h)

Monitor by TLC

continue

Cool & Quench
(H₂O)

complete

Extract with EtOAc

Wash, Dry (Na₂SO₄),
& Concentrate

Recrystallize (EtOH/H₂O)

Isolate Intermediate:
4-(2-phenoxyethoxy)aniline

Cool to 0°C

Add Bromoacetyl Bromide
(dropwise, < 5°C)

Stir at RT (4-6h)

Monitor by TLC

continue

Work-up: Wash with
HCl, NaHCO₃, Brine

complete

Dry (MgSO₄) &
Concentrate

Recrystallize (EtOH)

Dry Final Product
Under Vacuum

Characterize:
NMR, MS, IR

Click to download full resolution via product page

Caption: Detailed experimental workflow from preparation to final characterization.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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